Oxirane, 2-(2-iodophenyl)-2-methyl-

Description

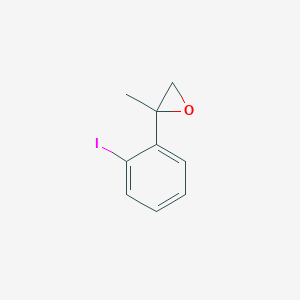

Oxirane, 2-(2-iodophenyl)-2-methyl- is an organic compound that belongs to the class of epoxides It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a 2-iodophenyl group attached to the oxirane ring

Properties

CAS No. |

144427-99-6 |

|---|---|

Molecular Formula |

C9H9IO |

Molecular Weight |

260.07 g/mol |

IUPAC Name |

2-(2-iodophenyl)-2-methyloxirane |

InChI |

InChI=1S/C9H9IO/c1-9(6-11-9)7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 |

InChI Key |

QIUKBLSSOWJFPH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CO1)C2=CC=CC=C2I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxirane, 2-(2-iodophenyl)-2-methyl- typically involves the reaction of 2-iodophenyl derivatives with epoxidizing agents. One common method is the reaction of 2-iodophenyl ketones with peracids, such as m-chloroperbenzoic acid, under mild conditions to form the oxirane ring . Another approach involves the use of halohydrin intermediates, which are treated with a base to induce cyclization and form the oxirane ring .

Industrial Production Methods: Industrial production of Oxirane, 2-(2-iodophenyl)-2-methyl- may involve large-scale epoxidation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Oxirane, 2-(2-iodophenyl)-2-methyl- undergoes various chemical reactions, including:

Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

Oxidation: The compound can be oxidized to form diols or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxirane ring to an alcohol or other reduced forms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are used under mild to moderate conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or osmium tetroxide are employed under controlled conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed:

Nucleophilic Substitution: Formation of azido, thiocyanato, or amino derivatives.

Oxidation: Formation of diols or other oxidized products.

Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

Oxirane, 2-(2-iodophenyl)-2-methyl- has several scientific research applications:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its reactivity and ability to form various derivatives.

Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.

Biological Studies: The compound is used in biochemical research to study enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of Oxirane, 2-(2-iodophenyl)-2-methyl- involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is strained and highly reactive, making it susceptible to ring-opening reactions. This reactivity allows the compound to interact with various molecular targets, including enzymes and proteins, leading to the formation of covalent bonds and subsequent biological effects .

Comparison with Similar Compounds

2-Iodophenol: An aromatic compound with similar iodine substitution but lacking the oxirane ring.

2-(2-Iodophenyl)oxirane: A closely related compound with similar structure but different substituents.

2-Iodophenyl isothiocyanate: Another iodine-substituted compound with different functional groups.

Uniqueness: Oxirane, 2-(2-iodophenyl)-2-methyl- is unique due to the presence of both the oxirane ring and the 2-iodophenyl group. This combination imparts distinct reactivity and versatility in chemical reactions, making it valuable in various synthetic and research applications .

Biological Activity

Oxirane, 2-(2-iodophenyl)-2-methyl- is a compound of significant interest in the field of medicinal chemistry and biological research. Its unique structural features, including the oxirane (epoxide) ring and the iodine substituent, suggest potential reactivity and biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Oxirane, 2-(2-iodophenyl)-2-methyl- can be represented as follows:

- Molecular Formula : C9H9IO

- Molecular Weight : 244.07 g/mol

The presence of the iodine atom enhances the electrophilic character of the oxirane ring, making it a potential candidate for nucleophilic attack by biological molecules.

The biological activity of oxiranes generally stems from their ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. The reactivity of the oxirane ring allows it to interact with various biomolecules, which can lead to alterations in cellular functions.

Key Mechanisms:

- Covalent Bond Formation : The oxirane group can react with thiol groups in proteins, potentially leading to enzyme inhibition or modulation.

- DNA Interaction : Oxiranes may interact with DNA bases, leading to mutagenic effects or disruption of replication processes.

Antitumor Activity

Research has indicated that compounds containing an oxirane moiety exhibit notable anti-proliferative properties against various cancer cell lines. A study focusing on similar oxirane derivatives demonstrated significant cytotoxic effects against neuroblastoma cell lines (SK-N-SH and IMR-32), with IC50 values indicating effective inhibition of cell proliferation (IC50 = 3.9 ± 0.2 μM) .

Antimicrobial Properties

Oxiranes have also been investigated for their antimicrobial properties. The epoxide functionality is known to contribute to the antimicrobial action by disrupting microbial cell membranes or inhibiting essential enzymes.

Case Studies

- Neuroblastoma Cell Line Study

-

Antimicrobial Activity Assessment

- Objective : To assess the antimicrobial efficacy of oxiranes against bacterial strains.

- Results : Preliminary results indicated that certain derivatives exhibited potent antibacterial activity, suggesting potential applications in therapeutic settings.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.